5-(3-Aminophenyl)-3-fluorophenol
Overview
Description
5-(3-Aminophenyl)-3-fluorophenol is an organic compound characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-3-fluorophenol can be achieved through several methods, including:
-
Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .
-
Nitration and Reduction: : Another approach involves the nitration of a fluorophenol derivative followed by reduction to introduce the amino group. The nitration is carried out using nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems are commonly used to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminophenyl)-3-fluorophenol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Amines and hydroxylamines
Substitution: Various substituted phenols
Scientific Research Applications
5-(3-Aminophenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and dyes due to its photophysical properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluorophenol: Lacks the amino group, affecting its ability to form hydrogen bonds and its overall reactivity.
5-Fluoro-2-aminophenol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
5-(3-Aminophenyl)-3-fluorophenol is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. Its dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3-aminophenyl)-5-fluorophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVNGXNHGXORLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684095 | |
Record name | 3'-Amino-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-95-6 | |
Record name | [1,1′-Biphenyl]-3-ol, 3′-amino-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261917-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Amino-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.